molecular formula C23H20N2O4S B14083705 2-Propen-1-yl 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 381680-41-7

2-Propen-1-yl 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B14083705
CAS No.: 381680-41-7
M. Wt: 420.5 g/mol
InChI Key: GFOSVANUCMFTKO-UHFFFAOYSA-N
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Description

5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-, 2-propen-1-yl ester is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a thiazole ring fused to a pyrimidine ring, which is further substituted with various functional groups, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives typically involves the cyclization of S-alkylated derivatives of 6-substituted-2-thiouracils with substituted phenacyl halides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate. The reaction mixture is usually heated to facilitate the cyclization process, leading to the formation of the thiazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amino derivatives. Substitution reactions can produce a wide range of substituted thiazolopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes such as acetylcholinesterase and CDC25B phosphatase, leading to the disruption of cellular processes. Additionally, they can bind to receptors like 5-HT2a and glutamate receptors, modulating neurotransmission and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-, 2-propen-1-yl ester lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

381680-41-7

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

prop-2-enyl 7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H20N2O4S/c1-4-12-28-22(27)19-15(3)24-23-25(20(19)16-8-6-5-7-9-16)21(26)18(30-23)13-17-11-10-14(2)29-17/h4-11,13,20H,1,12H2,2-3H3

InChI Key

GFOSVANUCMFTKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC=C)C4=CC=CC=C4

Origin of Product

United States

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